1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid
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Overview
Description
1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid is a complex organic compound with the molecular formula C19H25NO5 It is characterized by a spiro structure, which means that two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the chroman and piperidine precursors. These precursors are then subjected to a spirocyclization reaction under controlled conditions to form the spiro compound. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The spiro structure allows for unique interactions with biological molecules, potentially leading to the modulation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid
- 1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid
- 3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine]
Uniqueness
1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid is unique due to its specific spiro structure and the presence of the Boc protecting group
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydrochromene-4,4'-piperidine]-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-15(16(21)22)24-14-7-5-4-6-13(14)19/h4-7,15H,8-12H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZDVRCNBGEZFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC3=CC=CC=C23)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678337 |
Source
|
Record name | 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[1-benzopyran-4,4'-piperidine]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228631-15-9 |
Source
|
Record name | 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[1-benzopyran-4,4'-piperidine]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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